molecular formula C18H19N3O2 B2434440 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 932314-75-5

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2434440
CAS No.: 932314-75-5
M. Wt: 309.369
InChI Key: YILJWOWXOJVNJC-UHFFFAOYSA-N
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Description

2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.

    Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Acylation: The final step could involve the acylation of the pyridine derivative with 2,3-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound might undergo nucleophilic substitution reactions, particularly at the cyano group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pyridine-based molecules.

Biology

In biological research, pyridine derivatives are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds could be used in the development of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide would depend on its specific biological target. Generally, pyridine derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. This could involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(phenyl)acetamide
  • 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The unique structural features of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide, such as the specific positioning of the cyano and dimethyl groups, may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-6-5-7-16(14(11)4)20-17(22)10-21-13(3)8-12(2)15(9-19)18(21)23/h5-8H,10H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILJWOWXOJVNJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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